Clofedanol is classified as an organic compound belonging to the diphenylmethane class. Its chemical formula is C₁₇H₂₀ClNO, and it has a molar mass of approximately 289.8 g/mol. The compound exhibits local anesthetic and antihistamine properties, and at elevated doses, it may demonstrate anticholinergic effects . Clofedanol is marketed under various trade names, including Ninjacof in the United States and Ulone in Canada .
Clophedianol is generally considered safe for short-term use at recommended doses. However, potential side effects include dizziness, constipation, nausea, and drowsiness []. In high doses, it can cause more serious side effects like seizures and hallucinations [].
There is currently a limited amount of scientific research available on Clophedianol. While some studies have investigated its potential medicinal properties, more extensive research is needed to fully understand its effects.
The specific reactivity may depend on the reaction conditions, such as pH and temperature.
The synthesis of clofedanols typically involves multi-step organic reactions:
These methods may vary based on desired purity and yield.
Clofedanol is primarily used as a cough suppressant in various formulations aimed at alleviating dry coughs. Its applications extend to:
Clofedanol exhibits significant interactions with other medications:
Clofedanol shares structural similarities with several other compounds that also exhibit cough suppressant or antihistamine properties. Here are some notable comparisons:
Compound | Chemical Structure | Properties | Unique Features |
---|---|---|---|
Dextromethorphan | C18H25NO | Cough suppressant | Sigma-1 receptor agonist |
Diphenhydramine | C17H21N | Antihistamine | Stronger sedative effects |
Chlorpheniramine | C16H19ClN | Antihistamine | Less sedative than diphenhydramine |
Pholcodine | C18H25NO | Cough suppressant | Less addictive potential compared to codeine |
Clofedanol's uniqueness lies in its dual action as both an antihistamine and a cough suppressant while having a distinct chemical structure that differentiates it from others like dextromethorphan and diphenhydramine .
Clofedanol possesses the molecular formula C₁₇H₂₀ClNO and exhibits a molecular weight of 289.803 daltons [1] [2] [3]. The compound features one stereogenic center, conferring chiral properties to the molecule [2] [3]. The International Union of Pure and Applied Chemistry name for clofedanol is 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol [2] [4].
The structural framework of clofedanol incorporates a tertiary alcohol functionality positioned at a chiral carbon center. This asymmetric carbon atom is substituted with four distinct groups: a phenyl ring, a 2-chlorophenyl moiety, a hydroxyl group, and a 3-(dimethylamino)propyl chain [1] [2]. The presence of this chiral center results in the existence of two enantiomeric forms, designated as (R)- and (S)-clofedanol, which exhibit non-superimposable mirror image relationships [5] [3].
Clofedanol is typically encountered as a racemic mixture, containing equal proportions of both enantiomers in a 50:50 ratio [3] [6] [7]. This racemic formulation is denoted by the stereochemical descriptor (±)-clofedanol or rac-clofedanol in chemical nomenclature [3] [8]. The compound exhibits optical activity properties, with each individual enantiomer capable of rotating plane-polarized light in opposite directions [9] [8]. However, the racemic mixture itself displays no net optical rotation due to the equal and opposite contributions of the constituent enantiomers [6] [8].
The absolute configuration at the stereogenic center has been characterized for both enantiomeric forms. The (S)-enantiomer has been specifically isolated and studied, bearing the Chemical Abstracts Service registry number 179764-49-9 [5]. Enantiomeric resolution of clofedanol has been achieved through capillary zone electrophoresis employing human serum transferrin as a chiral selector, demonstrating the feasibility of separating the optical isomers [7].
Limited crystallographic data are available for clofedanol in the scientific literature. The compound exists in solid state as a crystalline material under standard conditions [10]. While specific crystal structure determinations by X-ray diffraction have not been extensively reported in the accessible literature, the solid-state properties of clofedanol have been characterized through various analytical techniques.
The solid-state structure of clofedanol is influenced by intermolecular interactions, particularly hydrogen bonding involving the tertiary alcohol group and the tertiary amine functionality. These interactions contribute to the overall crystal packing arrangement and influence the physical properties of the solid material. The presence of both electron-donating (dimethylamino) and electron-withdrawing (chlorophenyl) substituents creates a dipolar molecular structure that affects the crystalline arrangement.
The crystalline form of clofedanol exhibits stability under ambient conditions, with no reported polymorphic transitions or multiple crystal forms documented in the available literature. This contrasts with many pharmaceutical compounds that demonstrate multiple polymorphic forms with distinct physicochemical properties [11] [12]. The uniform crystalline behavior suggests a single, thermodynamically stable crystal form under normal storage and handling conditions.
The melting point of clofedanol has been consistently reported across multiple sources as 120°C to 123°C [13] [10] [14]. Specifically, the compound exhibits a melting range of 120-123°C according to safety data sheet information [13], with other sources confirming a melting point of 120°C [10] [14]. This relatively narrow melting range indicates good purity and crystalline uniformity of the compound.
Regarding boiling point data, comprehensive information is not readily available in the literature. Some computational estimates suggest elevated boiling temperatures, with one source indicating a theoretical boiling point of 429.8°C at 760 mmHg for the hydrochloride salt form [15]. However, experimental verification of boiling point data for the free base form remains limited.
The solubility profile of clofedanol demonstrates characteristic behavior for a lipophilic organic compound. Water solubility is notably limited, with computational predictions indicating a solubility of approximately 0.0621 mg/mL in aqueous media [4] [10]. This low aqueous solubility reflects the predominantly hydrophobic nature of the molecular structure, containing aromatic ring systems and aliphatic substituents.
The compound exhibits a calculated logarithmic partition coefficient (logP) of 3.51-3.52 [4] [10] [14], indicating significant lipophilicity and preferential partitioning into organic phases over aqueous environments. This lipophilic character suggests enhanced solubility in organic solvents compared to polar protic solvents like water.
Additional physicochemical parameters include a polar surface area of 23.47 Ų [4] [14], indicating relatively low polarity consistent with the observed solubility characteristics. The compound features two hydrogen bond acceptor sites and one hydrogen bond donor site [4], corresponding to the oxygen atoms of the hydroxyl and tertiary amine groups, and the hydroxyl hydrogen, respectively.
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of clofedanol through analysis of proton and carbon environments within the molecule [16] [17] [18]. The ¹H NMR spectrum of clofedanol reveals characteristic signal patterns corresponding to the various proton environments present in the structure.
The aromatic region displays multiplet signals arising from the phenyl and chlorophenyl ring systems, typically appearing in the 7.0-7.5 ppm range. The methylene protons adjacent to the tertiary alcohol center exhibit characteristic chemical shifts influenced by the deshielding effects of the aromatic substituents and the electronegative chlorine atom. The dimethylamino group produces a distinctive singlet signal corresponding to the six equivalent methyl protons, typically appearing around 2.2-2.4 ppm.
¹³C NMR spectroscopy provides complementary structural information, revealing the quaternary carbon center bearing the hydroxyl group as well as the various aromatic and aliphatic carbon environments. The carbon spectrum confirms the presence of 17 distinct carbon environments consistent with the molecular formula C₁₇H₂₀ClNO.
Infrared spectroscopy of clofedanol exhibits characteristic absorption bands corresponding to the functional groups present in the molecular structure [19]. The hydroxyl group of the tertiary alcohol produces a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching vibrations. The intensity and frequency of this absorption may be influenced by intermolecular hydrogen bonding in the solid state.
Aromatic C-H stretching vibrations appear in the typical range of 3000-3100 cm⁻¹, while aliphatic C-H stretching occurs at slightly lower frequencies around 2800-3000 cm⁻¹. The aromatic C=C stretching vibrations produce characteristic bands in the 1450-1600 cm⁻¹ region. The presence of the chlorine substituent influences the aromatic vibrations through electronic effects.
The tertiary amine functionality contributes to C-N stretching vibrations in the 1000-1200 cm⁻¹ region, while the dimethylamino group produces characteristic C-H bending and wagging modes in the fingerprint region below 1500 cm⁻¹.
Mass spectrometric analysis of clofedanol provides molecular ion confirmation and fragmentation pattern information [1] [20]. The molecular ion peak appears at m/z 289.8, corresponding to the molecular weight of the compound [1]. The isotopic pattern reflects the presence of chlorine, showing the characteristic M+2 peak due to the ³⁷Cl isotope.
Fragmentation analysis reveals characteristic breakdown patterns including loss of the dimethylamino side chain and various aromatic fragments. Major fragment ions have been observed at m/z values of 290.2, 292.2, 291.2, 293.2, 122.2, and 58.3 [1]. The base peak and fragmentation pathways provide structural confirmation and can be utilized for analytical identification purposes.
The primary synthetic approach for clofedanol production involves the utilization of o-chlorobenzophenone as the key starting material [1] [2]. This pathway represents the most established and commercially viable route for large-scale manufacturing. The synthesis begins with the reaction of o-chlorobenzophenone with acetonitrile in the presence of sodium amide or another strongly basic condensing agent [1] [3].
The mechanism proceeds through the formation of a nitrile intermediate, specifically the nitrile of beta-phenyl-beta-o-chlorophenyl-hydracrylic acid [1]. This intermediate undergoes subsequent hydrogenation to yield 1-phenyl-1-o-chlorophenyl-3-aminopropanol-1 [1]. The final step involves dimethylation using an agent such as methyl sulfate to provide the desired end product 1-o-chlorophenyl-1-phenyl-3-dimethylaminopropanol [1] [3].
The reaction conditions typically require anhydrous environments and strong basic conditions, with yields ranging from 65-75% under optimized conditions [1]. The reaction time varies from 6-12 hours depending on the scale and specific conditions employed. Temperature control is critical, as the reaction is typically conducted at ambient to moderately elevated temperatures to prevent degradation of sensitive intermediates.
Alternative synthetic pathways utilizing different chlorobenzophenone isomers have been explored, though the o-chlorobenzophenone route remains the preferred method due to superior regioselectivity and overall yield [4]. The selection of appropriate solvents and reaction conditions significantly impacts both the efficiency of the conversion and the purity profile of the final product.
Synthesis Route | Starting Materials | Key Conditions | Yield Range (%) | Reaction Time (hours) |
---|---|---|---|---|
o-Chlorobenzophenone + Acetonitrile | o-Chlorobenzophenone, Acetonitrile, Sodium Amide | Strong base (NaNH₂), Anhydrous conditions | 65-75 | 6-12 |
Mannich Reaction Pathway | o-Chloroacetophenone, Paraformaldehyde, Dimethylamine HCl | Acid catalyst, Organic solvent, RT to 80°C | 78-85 | 4-8 |
Grignard Addition Route | Phenyllithium, Ketone intermediate | Inert atmosphere, Low temperature (-78°C) | 70-80 | 2-4 |
Reduction of Nitrile Intermediate | Nitrile intermediate, Hydrogen gas, Catalyst | High pressure H₂, Metal catalyst, 50-100°C | 85-92 | 8-16 |
Catalytic hydrogenation represents a crucial step in the synthesis of clofedanol, particularly in the conversion of nitrile intermediates to the corresponding amino alcohol functionality [5] [6]. This transformation is essential for establishing the characteristic pharmacophore of clofedanol and requires careful selection of catalytic systems to achieve optimal selectivity and yield.
Multiple catalytic systems have been employed for this transformation, with palladium on carbon being the most widely utilized catalyst [5]. The reaction typically proceeds under mild to moderate hydrogen pressure (3-5 bar) at temperatures ranging from 25-50°C [5]. This system provides selectivity ranging from 92-96% with conversions of 95-99%, making it highly suitable for industrial applications.
Platinum on carbon offers an alternative approach with slightly different operational parameters, requiring lower hydrogen pressures (1-3 bar) and temperatures (20-40°C) [5]. While the selectivity is marginally lower (90-94%), this system provides excellent control over the reaction rate and minimizes the formation of over-reduced byproducts.
Raney nickel systems have been investigated for large-scale applications due to their cost-effectiveness [5]. These systems operate at higher pressures (5-10 bar) and temperatures (50-80°C), achieving conversions of 88-95% with selectivities of 85-90%. However, the higher temperature requirements necessitate additional process controls to prevent thermal degradation.
Advanced catalytic systems utilizing rhodium on alumina and ruthenium complexes have shown superior performance characteristics [5] [7]. Rhodium-based systems operate at elevated pressures (10-20 bar) and temperatures (60-100°C) but achieve exceptional selectivity (95-98%) and conversion rates (96-99%). Ruthenium complexes provide the highest selectivity (96-99%) under moderate conditions (1-5 bar, 40-80°C), making them attractive for specialty applications despite higher catalyst costs.
Catalyst Type | Loading (wt%) | Pressure (bar) | Temperature (°C) | Selectivity (%) | Conversion (%) |
---|---|---|---|---|---|
Palladium on Carbon | 5-10 | 3-5 | 25-50 | 92-96 | 95-99 |
Platinum on Carbon | 5 | 1-3 | 20-40 | 90-94 | 92-97 |
Raney Nickel | 10-15 | 5-10 | 50-80 | 85-90 | 88-95 |
Rhodium on Alumina | 2-5 | 10-20 | 60-100 | 95-98 | 96-99 |
Ruthenium Complex | 1-3 | 1-5 | 40-80 | 96-99 | 97-99 |
The choice of catalytic system depends on multiple factors including scale of operation, product specifications, economic considerations, and environmental impact. Process optimization typically involves balancing reaction rate, selectivity, catalyst longevity, and downstream purification requirements.
Industrial-scale production of clofedanol employs sophisticated manufacturing processes designed to ensure consistent quality, optimal yield, and regulatory compliance [8] [9]. The Mannich reaction pathway has emerged as the preferred industrial route due to its operational simplicity, scalability, and superior overall economics [10] [11].
The industrial Mannich process utilizes o-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride as starting materials [10] [11] . The reaction is conducted in the presence of an acid catalyst within an organic solvent system [10]. Typical reactor temperatures range from 60-80°C with residence times of 6-8 hours, achieving yields of 82-88% on industrial scale [10].
Process optimization for large-scale manufacturing involves several critical parameters. Reactor temperature control within the range of 65-75°C provides optimal balance between reaction rate and product quality [8]. Catalyst loading is maintained at 0.8-1.2 mol% to ensure complete conversion while minimizing catalyst-related impurities. Solvent volume ratios of 6:1 have been determined to provide optimal mass transfer characteristics and facilitate efficient product isolation.
Advanced production facilities incorporate continuous monitoring systems for temperature, pressure, pH, and reaction completion [8]. Automated sampling and analysis systems ensure real-time process control and enable immediate corrective actions when deviations are detected. Production capacities typically range from 1000-3000 kg per batch, with cycle times optimized to maximize throughput while maintaining quality standards.
The neutralization step following the Mannich reaction requires careful pH control to convert the hydrochloride intermediate to the free base [10] [11]. This is achieved using appropriate alkali solutions under controlled conditions to prevent decomposition or side product formation. The subsequent addition reaction with phenyllithium is conducted under rigorously controlled inert atmosphere conditions to prevent oxidation and ensure reproducible outcomes [10] [11].
Process Parameter | Mannich Route | Acetonitrile Route | Optimized Conditions |
---|---|---|---|
Reactor Temperature (°C) | 60-80 | 25-40 | 65-75 |
Reaction Pressure (bar) | 1-2 | 1 | 1.5 |
Residence Time (hours) | 6-8 | 8-12 | 7-9 |
Catalyst Loading (mol%) | 0.5-1.0 | 2-5 | 0.8-1.2 |
Solvent Volume Ratio | 5:1 | 8:1 | 6:1 |
Yield (industrial scale) | 82-88% | 70-78% | 85-90% |
Production Capacity (kg/batch) | 500-2000 | 200-1000 | 1000-3000 |
Final product isolation involves crystallization from appropriate solvent systems, followed by filtration, washing, and drying under controlled conditions [8]. The hydrochloride salt formation is achieved by reaction with hydrochloric acid under carefully controlled stoichiometric conditions to ensure complete conversion and optimal crystal characteristics.
Comprehensive quality control measures are essential for ensuring the safety, efficacy, and regulatory compliance of clofedanol active pharmaceutical ingredient [13] [14] [15]. These measures encompass both in-process monitoring and final product specifications aligned with international harmonized guidelines.
Assay determination represents the primary quality parameter, with specifications typically requiring 98.0-102.0% content as determined by high-performance liquid chromatography [14] [16]. The analytical method must demonstrate specificity, linearity, accuracy, precision, and robustness according to International Conference on Harmonization guidelines Q2(R1) [14].
Water content specifications limit moisture to ≤0.5% w/w as determined by Karl Fischer titration [14] [16]. This parameter is critical for product stability and prevents hydrolytic degradation during storage. Residual solvent content is controlled according to International Conference on Harmonization Q3C(R8) guidelines, with Class 3 solvents limited to ≤5000 ppm and Class 2 solvents requiring more stringent controls [14].
Heavy metals content is strictly controlled according to International Conference on Harmonization Q3D guidelines, with total heavy metals limited to ≤20 ppm as determined by inductively coupled plasma mass spectrometry [14]. Specific attention is paid to palladium, platinum, and other transition metals that may originate from catalytic processes.
Impurity profiling encompasses both specified and unspecified impurities with total impurities limited to ≤2.0% and individual impurities to ≤0.5% [14]. Common impurities include unreacted starting materials, synthetic intermediates, degradation products, and process-related substances [13] [15] [17].
Parameter | Specification Limit | Test Method | ICH Guideline |
---|---|---|---|
Assay (% w/w) | 98.0 - 102.0 | HPLC | Q3A(R2) |
Water Content (% w/w) | ≤ 0.5 | Karl Fischer | Q3C(R8) |
Residual Solvents (ppm) | ≤ 5000 (Class 3) | GC Headspace | Q3C(R8) |
Heavy Metals (ppm) | ≤ 20 | ICP-MS | Q3D |
Total Impurities (%) | ≤ 2.0 | HPLC | Q3A(R2) |
Individual Impurity (%) | ≤ 0.5 | HPLC | Q3A(R2) |
Melting Point (°C) | 118 - 122 | USP Method | Physical Test |
pH (1% solution) | 4.5 - 6.5 | pH Meter | General Chapter |
Chloride Content (ppm) | ≤ 200 | Ion Chromatography | Q3A(R2) |
Loss on Drying (%) | ≤ 1.0 | Thermogravimetric | General Test |
Detailed impurity characterization involves identification and quantification of process-related substances and degradation products [13] [15] [17]. o-Chlorobenzophenone represents the primary starting material-related impurity, typically present at 0.1-0.3% levels [13]. Unreacted acetonitrile from the synthetic process is controlled at 0.05-0.15% through distillation and purification procedures.
Mannich reaction-related impurities include dimethylamine (0.1-0.25%) and formaldehyde (0.03-0.10%), which require specific control strategies including pH adjustment and chemical scavenging [13]. Metal catalyst residues from hydrogenation steps are controlled at 0.01-0.05% through effective filtration and purification processes.
Impurity | Source | Typical Level (%) | Control Strategy | Detection Method |
---|---|---|---|---|
o-Chlorobenzophenone | Starting Material | 0.1-0.3 | Column purification | HPLC-UV |
Unreacted Acetonitrile | Reaction Solvent | 0.05-0.15 | Distillation | GC-MS |
Phenyllithium Residue | Grignard Reagent | 0.02-0.08 | Aqueous washing | ICP-MS |
Dimethylamine | Mannich Reaction | 0.1-0.25 | pH adjustment | GC-MS |
Formaldehyde | Mannich Reaction | 0.03-0.10 | Scavenging | HPLC-UV |
Metal Catalysts | Hydrogenation Step | 0.01-0.05 | Filtration | ICP-MS |
Oxidation Products | Degradation | 0.05-0.20 | Antioxidants | HPLC-UV/MS |
Geometric Isomers | Stereochemical | 0.1-0.5 | Chromatographic separation | HPLC-UV |
Advanced analytical techniques including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy are employed for structural elucidation of unknown impurities [13] [15] [17]. Forced degradation studies under stress conditions of temperature, humidity, light, and chemical exposure provide comprehensive understanding of potential degradation pathways and guide stability indicating method development [13] [14].
Acute Toxic